1,1-Bis(diphenylphosphino)ethylene

概述

描述

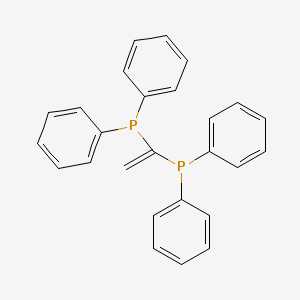

1,1-Bis(diphenylphosphino)ethylene is an organophosphorus compound with the chemical formula ([(C_6H_5)_2P]_2C=CH_2). It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This compound is known for its versatility and effectiveness in various catalytic processes.

准备方法

Synthetic Routes and Reaction Conditions: 1,1-Bis(diphenylphosphino)ethylene can be synthesized through the reaction of lithium diphenylphosphide with dichloroethylene. The reaction typically proceeds as follows: [ 2 \text{LiPPh}_2 + \text{C}_2\text{H}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2 + 2 \text{LiCl} ] This method involves the use of lithium diphenylphosphide as a nucleophile, which reacts with dichloroethylene to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

化学反应分析

1,1-Bis(diphenylphosphino)ethylene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH_4) to convert the compound into its reduced form.

Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphine groups act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various phosphine derivatives .

科学研究应用

Structural Characteristics

1,1-Bis(diphenylphosphino)ethylene features two diphenylphosphino groups attached to a central ethylene unit. This configuration allows it to act as a bidentate ligand, forming stable chelate complexes with metal centers. The compound can exist in both cis and trans configurations, with the cis isomer being more effective due to its enhanced chelating ability.

Hydrogenation Reactions

One of the primary applications of this compound is in catalytic hydrogenation processes. VDPP-metal complexes have demonstrated effectiveness in selective hydrogenation reactions involving alkenes and alkynes. These complexes stabilize specific oxidation states of transition metals, facilitating various organic transformations .

Palladium-Catalyzed Reactions

VDPP is particularly valuable in palladium-catalyzed reactions. It has been utilized to prepare cyclometallated palladium diphosphine catalysts through Michael addition reactions. These catalysts are instrumental in synthesizing complex organic molecules via cross-coupling reactions .

Ethylene Tri- and Tetramerization

In the context of olefin polymerization, this compound serves as a carbon-bridged diphosphine ligand in chromium-catalyzed ethylene tri- and tetramerization reactions. This application highlights its versatility and importance in industrial processes .

Interaction with Transition Metals

The interaction studies of this compound with transition metals reveal critical insights into its electronic properties and catalytic behavior. When coordinated with metals like palladium or nickel, VDPP can stabilize certain oxidation states and influence reaction pathways significantly .

Comparative Analysis of Related Compounds

To further understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Unique Features |

|---|---|

| This compound | Ethylene bridge enhances chelation |

| 1,2-Bis(diphenylphosphino)ethane | More stable but less reactive; lacks ethylene bridge |

| 1,1'-Bis(diphenylphosphino)ferrocene | Incorporates ferrocene's redox properties |

| 1,3-Bis(diphenylphosphino)propane | Longer chain; different steric effects |

This table illustrates that while other compounds share structural similarities with VDPP, its unique ethylene bridge contributes to its enhanced chelation properties and flexibility in coordination chemistry.

Case Study 1: Selective Hydrogenation

Research has demonstrated that complexes formed from this compound and palladium effectively catalyze the selective hydrogenation of various alkenes under mild conditions. The stability provided by the ligand allows for high turnover numbers and selectivity towards desired products .

Case Study 2: Catalytic Cross-Coupling

In a study involving the preparation of complex organic molecules via palladium-catalyzed cross-coupling reactions, the use of this compound resulted in significantly improved yields compared to traditional ligands. The study highlighted the ligand's ability to stabilize the palladium center during catalytic cycles .

作用机制

The mechanism by which 1,1-Bis(diphenylphosphino)ethylene exerts its effects primarily involves its ability to act as a ligand. The compound forms stable complexes with transition metals, which can then participate in various catalytic cycles. The phosphine groups coordinate to the metal center, facilitating the activation and transformation of substrates. This coordination chemistry is crucial for the compound’s effectiveness in catalytic processes .

相似化合物的比较

1,1-Bis(diphenylphosphino)ethylene can be compared with other similar compounds, such as:

1,2-Bis(diphenylphosphino)ethylene:

- Similar in structure but differs in the position of the phosphine groups.

- Both compounds are used as ligands, but their coordination properties and reactivity can vary.

Ethylenebis(diphenylphosphine):

- Another related compound with a different arrangement of the phosphine groups.

- Used in similar applications but may exhibit different catalytic properties .

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

生物活性

1,1-Bis(diphenylphosphino)ethylene (DPPE) is a significant ligand in coordination chemistry, particularly known for its applications in catalysis and organic synthesis. Its biological activity has garnered interest due to its potential implications in medicinal chemistry and biochemistry. This article explores the biological activity of DPPE, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

DPPE is characterized by its unique structure, which consists of two diphenylphosphino groups attached to an ethylene backbone. Its chemical formula is , and it is often used as a bidentate ligand in various metal complexes.

Mechanisms of Biological Activity

The biological activity of DPPE can be attributed to its role as a ligand in metal complexes, particularly with palladium and ruthenium. These complexes have shown significant activity in various reactions that may lead to biological applications.

1. Catalytic Activity

DPPE has been utilized in catalytic processes that can influence biological systems. For example, palladium(II) complexes with DPPE have been shown to promote asymmetric synthesis, which is crucial for producing enantiomerically pure compounds that can have specific biological effects . The ability of DPPE to stabilize metal centers enhances the efficiency of these reactions.

2. Interaction with Biological Molecules

Research indicates that DPPE-containing metal complexes can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to modifications in biological pathways, potentially affecting cell proliferation and apoptosis .

Case Studies

Case Study 1: Asymmetric Synthesis Using DPPE

A study demonstrated that chiral palladium(II) complexes with DPPE could facilitate the formation of stereogenic centers in organic compounds. The resulting products exhibited significant biological activity due to their structural specificity . This highlights the importance of DPPE in synthesizing compounds that may serve as pharmaceuticals.

Case Study 2: Ruthenium Complexes for Alcohol Upgrading

Research involving ruthenium-DPPE complexes showed promising results in upgrading ethanol/methanol to iso-butanol with high selectivity and yield. This process is relevant for biofuel production, which has implications for sustainable energy solutions . The catalytic efficiency of DPPE in this context suggests potential applications in metabolic engineering.

Research Findings

Recent studies have focused on the mechanistic understanding of how DPPE contributes to biological processes:

- Catalytic Mechanisms : Theoretical calculations have provided insights into the transition states and intermediates formed during reactions involving DPPE. These studies suggest that the ligands' electronic properties significantly influence the reactivity of metal centers .

- Biological Implications : Investigations into the cytotoxicity of DPPE-containing complexes revealed varying degrees of cell viability effects on cancer cell lines, indicating potential applications in cancer therapy .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-diphenylphosphanylethenyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGLBMPXRFOXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401979 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84494-89-3 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dppen interact with metal centers, and what structural motifs are commonly observed?

A1: Dppen readily coordinates to various transition metals, typically acting as a bidentate ligand through its two phosphorus atoms. This coordination forms a five-membered chelate ring with the metal center. [, ] For instance, in [Fe2(CO)7{µ-(Ph2P)2CCH2}] and [Fe3(CO)10{µ-(Ph2P)2CCH2}], dppen bridges two iron centers. [] Interestingly, under specific conditions, dppen can undergo fragmentation, leading to the formation of μ3-vinylidene complexes as seen in the formation of [Fe3(CO)6(µ-CO)(µ-PPh2)2(µ3-CCH2)].[1] This highlights the potential for dppen to act as a precursor for other valuable ligands in organometallic synthesis.

Q2: Can you elaborate on the role of dppen in the development of catalytic systems, particularly for upgrading ethanol and methanol?

A2: Dppen-containing ruthenium complexes have shown promising catalytic activity in the Guerbet-type upgrading of ethanol and methanol to iso-butanol. [] This reaction is particularly important for generating higher-order alcohols from renewable sources. The backbone functionalization of dppen with amine groups via Michael addition has been shown to enhance catalytic performance. [] For example, catalyst 1, containing a functionalized dppen ligand, demonstrated a 74% yield of iso-butanol in just 2 hours. [] This example highlights the importance of ligand modification in tuning catalyst activity and selectivity.

Q3: What analytical techniques are commonly employed to characterize dppen-containing metal complexes?

A3: Characterization of dppen-containing complexes relies heavily on a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) is frequently used to elucidate the solid-state structures of these complexes, revealing bond lengths, angles, and coordination geometries. [, ] Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for confirming the composition of synthesized complexes, particularly when crystal growth is challenging. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus-31 NMR, provides insights into the coordination environment of the dppen ligand and its interaction with the metal center.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。